molecular formula C22H18N2O4 B3458771 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B3458771
M. Wt: 374.4 g/mol
InChI Key: YJYRCMXYRSOYTQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, in their anti-cancer activity, they may interact with cancer cells and inhibit their growth or proliferation .

Biochemical Pathways

Benzoxazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . For instance, in their anti-cancer activity, they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The compound’s structure suggests that it may be metabolized primarily through sulphation , and both the compound and its main sulphated metabolite are likely excreted via the biliary route .

Result of Action

Benzoxazole derivatives are known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that Oprea1_164072 may interact with cells in a variety of ways, potentially inhibiting growth or proliferation, inducing apoptosis, or modulating immune responses .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, ethylchloroacetate, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-26-19-12-9-15(13-20(19)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-18(17)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYRCMXYRSOYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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